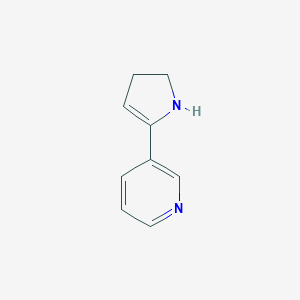

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine

描述

BenchChem offers high-quality 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3-5,7,11H,2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSECEWAIAJHRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920819 | |

| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-96-8 | |

| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-pyrrolin-2-yl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine chemical structure and properties

Executive Summary & Scientific Context

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, commonly known as Myosmine , represents a unique intersection between dietary biochemistry and tobacco toxicology. While historically categorized as a minor tobacco alkaloid (secondary to nicotine and nornicotine), recent metabolomic profiling has identified myosmine as a pervasive dietary constituent found in nuts, cereals, and dairy.

For the drug development professional, Myosmine is not merely a structural analogue of nicotine; it is a chemical chameleon . Its cyclic imine structure allows for a pH-dependent ring-chain tautomerism that drives its reactivity. Unlike nicotine, which is chemically stable under physiological conditions, myosmine’s susceptibility to hydrolysis facilitates its endogenous conversion into carcinogenic nitrosamines (e.g., N-nitrosonornicotine, NNN) in the acidic environment of the stomach.

This guide dissects the physicochemical behavior of myosmine, providing a validated synthesis protocol and a mechanistic analysis of its metabolic activation.

Chemical Specifications & Physiochemical Properties[1][2][3][4][5][6]

Myosmine is defined by a pyridine ring substituted at the 3-position with a 2-pyrroline ring.[1][2][3] The critical functional motif is the C=N imine bond in the pyrroline ring, which distinguishes it from the saturated pyrrolidine ring of nicotine.

Table 1: Physicochemical Profile[1][8]

| Property | Value | Technical Note |

| IUPAC Name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | Often indexed as 2-(3-pyridyl)-1-pyrroline |

| Common Name | Myosmine | CAS No. 532-12-7 |

| Molecular Formula | C₉H₁₀N₂ | MW: 146.19 g/mol |

| Physical State | Solid (Low melting point) | Mp: 42–45 °C; Bp: 82–83 °C (0.5 mmHg) |

| pKa | ~6.01 (Pyrroline N) | Less basic than nicotine (pKa ~8.[4][5]0) due to sp² hybridization |

| LogP | 0.8 – 1.0 (Experimental) | Moderate lipophilicity; crosses biological membranes easily |

| Solubility | Ethanol, Ether, Chloroform | Water solubility is pH-dependent (hydrolysis prone) |

| UV Absorption | λmax ~265 nm (Ethanol) | Characteristic of the pyridine chromophore |

Structural Dynamics: The Hydrolysis Equilibrium

Understanding the Ring-Chain Tautomerism is the single most important factor when working with Myosmine. In aqueous solution, particularly under acidic conditions (pH < 4), the cyclic imine undergoes reversible hydrolysis.

The Mechanism:

-

Protonation: The imine nitrogen is protonated.

-

Hydration: Water attacks the electrophilic imine carbon (C-2 of the pyrroline ring).

-

Ring Opening: The C-N bond cleaves, yielding the open-chain amino ketone: 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) precursor or 4-(3-pyridyl)-4-oxobutylamine .

This equilibrium is the "gateway" reaction that allows myosmine to react with nitrosating agents (nitrites) to form carcinogens.

Figure 1: The reversible hydrolysis of Myosmine determines its reactivity. In acidic media, the equilibrium shifts toward the open-chain amine, which is the substrate for nitrosation.

Validated Synthesis Protocol

Methodology: Condensation of Nicotinate with N-Vinylpyrrolidone.[6] Rationale: This method (modified Brandes reaction) is superior to nicotine dehydrogenation for producing high-purity myosmine without nornicotine contamination.

Reagents

-

Ethyl Nicotinate (1.0 eq)

-

N-Vinyl-2-pyrrolidone (1.1 eq)

-

Sodium Ethoxide (2.0 eq) or Sodium Hydride (60% dispersion)

-

Solvent: Anhydrous THF or Toluene

-

Quenching: Conc. HCl

Step-by-Step Workflow

-

Condensation (The Claisen-type Attack):

-

In a flame-dried 3-neck flask under Nitrogen, suspend Sodium Ethoxide in anhydrous THF.

-

Add a mixture of Ethyl Nicotinate and N-Vinyl-2-pyrrolidone dropwise at reflux.

-

Mechanism:[6][7] The enolate of N-vinylpyrrolidone attacks the ester of ethyl nicotinate.

-

Endpoint: Monitor by TLC (disappearance of ethyl nicotinate). Reaction time approx. 3–5 hours.

-

-

Acid Hydrolysis & Decarboxylation:

-

Cool the reaction mixture to room temperature.

-

Cautiously add concentrated HCl (exothermic!).

-

Reflux the acidic mixture for 4–6 hours.

-

Purpose: This step hydrolyzes the N-vinyl group and decarboxylates the intermediate to form the cyclic imine (Myosmine).

-

-

Isolation & Purification:

-

Cool and basify to pH ~10 using 40% NaOH (keep temperature < 20°C to prevent polymerization).

-

Extract exhaustively with Dichloromethane (DCM) or Diethyl Ether.

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ether or distill under high vacuum (Bp 82°C @ 0.5 mmHg).

-

Figure 2: Synthetic workflow for the production of Myosmine via the N-vinylpyrrolidone route.

Toxicological Mechanism: The Nitrosation Pathway

The primary safety concern with Myosmine is its conversion into N-Nitrosonornicotine (NNN) , a Group 1 Carcinogen. Unlike nicotine, which requires metabolic demethylation to form NNN, myosmine can form NNN directly via nitrosation of its open-chain tautomer.

The "Trojan Horse" Effect: Myosmine is consumed via diet (nuts, grain). In the stomach (acidic pH), it opens to the amino-ketone. If nitrite (from saliva or cured meats) is present, the amine is nitrosated. Upon entering the neutral pH of the intestine/blood, the ring closes, locking in the nitroso group to form NNN.

Pathway:

-

Myosmine + H⁺ ⇌ Open Chain Amine

-

Open Chain Amine + NO⁺ (Nitrosating agent) → Unstable N-Nitroso Intermediate

-

Cyclization → NNN (N-Nitrosonornicotine)

-

Hydrolysis → HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) [DNA Adduct Precursor][8][9]

Figure 3: Metabolic activation of dietary Myosmine into carcinogenic NNN and HPB.

Analytical Methodologies

For the detection of Myosmine in biological fluids or food matrices, GC-MS is the gold standard due to the compound's volatility and distinct fragmentation pattern.

Protocol: GC-MS Quantification

-

Extraction: Liquid-liquid extraction using Dichloromethane (DCM) under alkaline conditions (pH 10).

-

Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium (1.0 mL/min constant flow).

-

Temperature Program:

-

Start: 100°C (hold 1 min).

-

Ramp: 10°C/min to 280°C.

-

-

MS Detection (SIM Mode):

-

Target Ion (m/z): 146 (Molecular Ion, M⁺)

-

Qualifier Ions (m/z): 118 (Loss of C₂H₄ from pyrroline), 117, 78 (Pyridine ring).

-

-

Internal Standard: Myosmine-d4 or Quinoline.

Note: Avoid acidic solvents during extraction/storage to prevent hydrolysis of Myosmine to HPB, which would lead to underestimation of Myosmine levels.

References

-

Chemical Structure & Properties: PubChem.[2] Myosmine (Compound CID 442649).[10] National Library of Medicine. [Link]

-

Dietary Occurrence: Tyroller, S., Zwickenpflug, W., & Richter, E. (2002).[11] New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk.[11] Journal of Agricultural and Food Chemistry. [Link]

-

Carcinogenic Potential (NNN Formation): Wilp, J., Zwickenpflug, W., & Richter, E. (2002). Nitrosation of dietary myosmine as risk factor of human cancer. Food and Chemical Toxicology. [Link]

-

Synthesis Methodology: Jacob, P. (1982).[12] Resolution of racemic nicotine and nornicotine. The Journal of Organic Chemistry (Cited for Myosmine precursor protocols). [Link]

-

Analytical Detection: NIST Mass Spectrometry Data Center.[2] Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link][4][2][5][13][14]

Sources

- 1. MYOSMINE | 532-12-7 [chemicalbook.com]

- 2. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Showing Compound Myosmine (FDB002238) - FooDB [foodb.ca]

- 6. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis method of myosmine - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myosmine - Wikipedia [en.wikipedia.org]

- 11. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2381328A - Process for the preparation of myosmine - Google Patents [patents.google.com]

- 13. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]

- 14. grokipedia.com [grokipedia.com]

Biological activity of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in mammals

An In-depth Technical Guide to the Biological Activity of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in Mammals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the biological activity of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a critical and reactive metabolite of nicotine. Known more formally in scientific literature as the nornicotine-Δ1'(2')-iminium ion or nicotine iminium ion, this intermediate plays a significant role in the pharmacology and toxicology of nicotine in mammals. This document elucidates its metabolic formation, mechanisms of action, and its contribution to nicotine's effects, including addiction and organ-specific toxicity. Detailed experimental protocols and mechanistic pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's biological significance.

Part 1: Introduction and Chemical Identity

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is a transient but highly significant intermediate in the metabolism of nicotine. While nicotine is recognized as the primary psychoactive component in tobacco, its biological effects are mediated not only by the parent compound but also by a cascade of its metabolites.[1][2] Among these, the iminium ion of nornicotine, structurally identified as 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, is of particular interest due to its high reactivity and proposed roles in both the addictive properties and the toxicological profile of nicotine.[3]

This molecule is formed through the metabolic demethylation of nicotine to nornicotine, which is then oxidized.[1] Its electrophilic nature allows it to interact with cellular macromolecules, contribute to oxidative stress, and influence nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain.[3][4] Understanding the biological activity of this iminium ion is therefore crucial for a complete picture of nicotine pharmacology and for the development of therapeutic strategies related to tobacco dependence and smoking-related diseases.

Part 2: Metabolic Formation and Fate

The biotransformation of nicotine in mammals is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[5][6][7] The formation of the 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine iminium ion is a key step in these pathways.

Metabolic Pathways:

-

N-Demethylation of Nicotine: The initial step involves the demethylation of nicotine to its primary metabolite, nornicotine. This reaction is also catalyzed by CYP enzymes, with CYP2A6 being a key player in humans.[1]

-

Oxidation of Nornicotine: Nornicotine undergoes oxidation at the 2'-position of the pyrrolidine ring, a reaction also mediated by CYP enzymes, to form 2'-hydroxynornicotine. This intermediate is unstable and exists in equilibrium with the cyclic 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine iminium ion.

-

Alternative Formation from Nicotine: A parallel pathway involves the direct oxidation of nicotine at the 5'-position of its pyrrolidine ring to form 5'-hydroxynicotine.[8] This compound is in equilibrium with the nicotine-Δ1'(5')-iminium ion, a structural isomer of the nornicotine-derived iminium ion.[8][9][10] This iminium ion is a crucial intermediate in the major metabolic pathway leading to cotinine, the primary biomarker for nicotine exposure.[9]

-

Metabolic Fate of the Iminium Ion: The reactive iminium ion is further metabolized. It can be hydrolyzed to form an open-chain amino ketone, which can be a precursor to carcinogenic nitrosamines.[3] Alternatively, the nicotine-Δ1'(5')-iminium ion is converted to cotinine by the enzyme aldehyde oxidase.[9]

Caption: Metabolic pathways of nicotine leading to the formation of iminium ions.

Part 3: Mechanism of Biological Action

The biological effects of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine and its related iminium ions are multifaceted, stemming from their chemical reactivity and structural similarity to nicotinic agonists.

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Nornicotine, the direct precursor to the iminium ion, is known to be a potent agonist at nAChRs.[1] It binds to and activates these receptors, leading to the release of neurotransmitters, including dopamine in the brain's reward pathways.[1][4] Studies have shown that nornicotine can reduce the signs of nicotine withdrawal in mice, suggesting it has nicotine-like effects that may contribute to tobacco dependence.[1] The iminium ion itself is proposed to interact with nAChRs. Furthermore, nornicotine has been shown to cause desensitization of nAChRs, a process that is crucial in the development of tolerance and dependence.[4] Cross-desensitization between nicotine and nornicotine suggests they act on common nAChR subtypes.[4]

2. Induction of Oxidative Stress and Cellular Toxicity: A significant body of evidence points to the role of nicotine's iminium metabolites in generating oxidative stress.[3] The proposed mechanism involves electron transfer and redox cycling, where the iminium ion can accept an electron to form a free radical. This radical can then react with molecular oxygen to produce superoxide radicals and regenerate the iminium ion, setting up a catalytic cycle that generates reactive oxygen species (ROS). This sustained production of ROS can overwhelm cellular antioxidant defenses, leading to lipid peroxidation, DNA damage, and damage to proteins.[3] This mechanism is thought to contribute to the toxicity of nicotine in a wide range of organs, including the cardiovascular system, lungs, liver, and central nervous system.[3]

3. Covalent Adduct Formation and Carcinogenesis: As a reactive electrophile, the iminium ion can form covalent adducts with nucleophilic sites on cellular macromolecules like DNA and proteins. This process of DNA alkylation can lead to mutations and initiate carcinogenesis.[3] Additionally, the hydrolysis of the iminium ion to an open-chain ketoamine can lead to the formation of toxic nitrosamines, such as N'-nitrosonornicotine (NNN), a known potent carcinogen found in tobacco products.[3]

Caption: Dual mechanisms of the nornicotine iminium ion's biological activity.

Part 4: Pharmacological and Toxicological Profile

The biological activities of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine contribute significantly to the overall pharmacological and toxicological profile of nicotine exposure.

Pharmacodynamics

| System | Observed Effects | Potential Contribution of Iminium Ion | References |

| Central Nervous System | Nicotine-like effects, reversal of withdrawal symptoms, desensitization of nAChRs, dopamine release. | Direct agonism at nAChRs, contributing to the addictive cycle. | [1][4] |

| Cardiovascular System | Increased blood pressure and heart rate (observed with nornicotine). | Contribution to oxidative stress-mediated endothelial injury and promotion of atherosclerosis. | [3][11][12] |

| Multiple Organ Systems | Toxicity reported in lungs, liver, kidneys, pancreas, and reproductive organs. | Generation of oxidative stress and formation of covalent adducts leading to cellular damage. | [3] |

| Enzyme Systems | Mechanism-based inactivation of CYP2A6 and CYP2A13 enzymes. | The iminium ion itself acts as an inactivator of the enzymes responsible for its formation, a classic feedback inactivation mechanism. | [8] |

Toxicology

The toxicity of nicotine is well-documented, with a lethal dose in adults estimated to be between 40-60 mg.[6][11] While specific LD50 values for the isolated iminium ion are not available due to its reactive nature, its role in nicotine's toxicity is inferred from several lines of evidence:

-

Acute Toxicity: Symptoms of acute nicotine poisoning include nausea, vomiting, headaches, and in severe cases, paralysis of respiratory muscles and cardiovascular collapse.[6][11] The rapid onset of these effects is primarily due to nicotine's action on the nervous system, but metabolite-driven toxicity may contribute.

-

Chronic Toxicity and Carcinogenicity: Chronic exposure to nicotine is associated with a range of diseases. The iminium ion's ability to generate ROS contributes to chronic inflammation and cellular damage.[3] Its role as a precursor to N-nitrosonornicotine (NNN) directly links it to the carcinogenic effects of tobacco use.[3]

-

Developmental and Reproductive Toxicity: Nicotine is a known reproductive toxicant, associated with adverse pregnancy outcomes.[11] The oxidative stress induced by its metabolites can have direct toxic effects on fetal development.[11]

Part 5: Key Experimental Methodologies

Studying a reactive intermediate like 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine requires specialized experimental approaches, often focusing on its precursors, its metabolic products, or its downstream effects.

Protocol 1: In Vitro Assessment of CYP2A6 Inactivation

This protocol is designed to determine if a compound is a mechanism-based inactivator of a specific CYP enzyme, as has been shown for the nicotine iminium ion.[8]

Objective: To measure the time- and concentration-dependent inactivation of human CYP2A6 by the nicotine Δ(5'(1'))iminium ion.

Materials:

-

Recombinant human CYP2A6 enzyme

-

NADPH regenerating system

-

Nicotine-Δ1'(5')-iminium ion perchlorate salt (synthesized)

-

Coumarin (probe substrate for CYP2A6)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Pre-incubation: Prepare a primary incubation mixture in a microplate containing CYP2A6 enzyme and varying concentrations of the iminium ion (e.g., 0-200 µM) in phosphate buffer.

-

Initiation of Inactivation: Start the reaction by adding the NADPH regenerating system to the primary incubation mixture. Incubate at 37°C.

-

Time-point Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), transfer an aliquot of the primary incubation mixture to a secondary incubation mixture in a separate plate.

-

Measurement of Residual Activity: The secondary incubation mixture contains a high concentration of the probe substrate, coumarin, and the NADPH system. This step dilutes the inactivator to halt further inactivation and measures the remaining functional enzyme activity.

-

Quantification: Incubate the secondary mixture for a set time (e.g., 15 minutes) and then stop the reaction. Measure the formation of the fluorescent product, 7-hydroxycoumarin, using a fluorescence plate reader.

-

Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time for each concentration of the iminium ion. Analyze the data to determine the inactivation rate constant (k_inact) and the concentration required for half-maximal inactivation (K_I).

Caption: Workflow for assessing mechanism-based enzyme inactivation.

Protocol 2: In Vivo Assessment of Nicotine Withdrawal in Mice

This protocol, adapted from studies on nicotine metabolites, evaluates the ability of a compound to alleviate withdrawal symptoms in nicotine-dependent animals.[1]

Objective: To determine if nornicotine (as a precursor to the iminium ion) can reverse nicotine withdrawal-induced behaviors in mice.

Materials:

-

Male C57BL/6 mice

-

Osmotic minipumps

-

(-)-Nicotine hydrogen tartrate salt

-

Nornicotine

-

Saline solution

-

Elevated plus maze (for anxiety testing)

-

Hot-plate apparatus (for hyperalgesia testing)

Step-by-Step Methodology:

-

Induction of Dependence: Anesthetize mice and surgically implant osmotic minipumps filled with nicotine solution (or saline for control) for continuous infusion over 14 days.

-

Withdrawal Induction: After 14 days, remove the minipumps to induce spontaneous withdrawal.

-

Treatment Administration: At the peak of withdrawal (e.g., 24-48 hours post-pump removal), administer a dose of nornicotine (or saline/cotinine as controls) via injection.

-

Behavioral Testing (Anxiety): 30 minutes after treatment, place the mouse on the elevated plus maze for 5 minutes. Record the time spent in the open arms versus the closed arms. A reversal of withdrawal-induced anxiety would be indicated by more time spent in the open arms.

-

Behavioral Testing (Somatic Signs): Observe the mice for a set period (e.g., 15 minutes) and score the frequency of somatic withdrawal signs (e.g., paw tremors, head shakes, chewing).

-

Behavioral Testing (Hyperalgesia): Place the mouse on a hot-plate apparatus set to a specific temperature (e.g., 55°C) and measure the latency to lick a hind paw or jump. Nicotine withdrawal often causes hyperalgesia (increased pain sensitivity), which would be seen as a decreased latency.

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the behavioral scores between the different treatment groups (saline withdrawal, nicotine withdrawal + saline, nicotine withdrawal + nornicotine).

Part 6: Conclusion and Future Directions

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, the nornicotine-Δ1'(2')-iminium ion, is far more than a simple metabolic byproduct. It is a chemically reactive species that actively contributes to the complex biological effects of nicotine. Its dual role as a nicotinic agonist and a generator of oxidative stress places it at a critical nexus of nicotine addiction and toxicity. The evidence strongly suggests that this metabolite is involved in organ damage, enzyme inactivation, and potentially carcinogenesis, while also contributing to the neurobiological mechanisms that sustain tobacco dependence.

For researchers and drug development professionals, a deeper understanding of this iminium ion's chemistry and biology is essential. Future research should focus on:

-

Developing specific biomarkers for iminium ion formation and its associated oxidative damage in humans.

-

Investigating the precise nAChR subtype selectivity of the iminium ion and its precursor, nornicotine.

-

Designing therapeutic agents that could potentially scavenge this reactive metabolite or mitigate its downstream toxic effects in smokers who are unable to quit.

By elucidating the actions of such reactive metabolites, the scientific community can develop a more complete and accurate model of the pathophysiology of nicotine addiction and smoking-related diseases.

References

-

Castagnoli, N. et al. (2011). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. PubMed. Available at: [Link]

-

Al-Ghananeem, A. M. et al. (2017). Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice. Nicotine & Tobacco Research. Available at: [Link]

-

Examine.com. (2025). Research Breakdown on Nicotine. Examine.com. Available at: [Link]

-

PubChem. (n.d.). nicotine degradation IV. PubChem Pathways. Available at: [Link]

-

Juvonen, R. O. et al. (2005). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion. ResearchGate. Available at: [Link]

-

PharmaCompass. (n.d.). Nicotine. PharmaCompass.com. Available at: [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews. Available at: [Link]

-

Wang, Y. et al. (2023). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicology Research and Application. Available at: [Link]

-

Committee on Toxicity. (2019). E(N)NDS toxicological review of nicotine. cot.food.gov.uk. Available at: [Link]

-

Committee on Toxicity. (2018). Potential toxicological risk of electronic nicotine (and non-nicotine) delivery systems (E(N)NDS). cot.food.gov.uk. Available at: [Link]

-

World Health Organization. (1999). FACTS ABOUT NICOTINE TOXICITY. iris.who.int. Available at: [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

-

D'Andrea, P. et al. (2005). 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Dwoskin, L. P. et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology. Available at: [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

-

Stairs, D. J. et al. (2007). Effects of nornicotine enantiomers on cardiovascular function. ResearchGate. Available at: [Link]

Sources

- 1. Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. examine.com [examine.com]

- 10. nicotine degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

Myosmine (3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine) CAS number 532-12-7

An In-depth Technical Guide to Myosmine (CAS 532-12-7)

Authored by: Gemini, Senior Application Scientist

Abstract

Myosmine (3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine. While considered a minor alkaloid in tobacco, its significance extends far beyond this classification due to its widespread presence in a variety of dietary staples, including nuts, cereals, and vegetables[1][2][3]. This guide provides a comprehensive technical overview of myosmine, synthesizing current knowledge on its chemical properties, synthesis, metabolic fate, and toxicological profile. Of particular focus are the mechanisms of its bioactivation through nitrosation and peroxidation, which lead to the formation of carcinogenic compounds and DNA adducts[4][5][6]. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of myosmine's role as a potential, and often overlooked, factor in human health and disease.

Physicochemical Properties and Identification

Myosmine is a solid, optically inactive compound that exists as a member of the pyrroline and pyridine alkaloid classes[1][7][8]. Its core structure consists of a pyridine ring substituted at the 3-position with a 3,4-dihydro-2H-pyrrol-5-yl group[7][8].

| Property | Value | Source(s) |

| CAS Number | 532-12-7 | [7][9][10] |

| Molecular Formula | C₉H₁₀N₂ | [1][7][9][10] |

| Molecular Weight | 146.19 g/mol | [1][7][10] |

| Appearance | Crystalline solid | [9][10] |

| Melting Point | 40.5 - 44 °C | [1][7][11][12] |

| Boiling Point | 82-83°C at 0.5 mmHg | [11] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Water | [9][13] |

| SMILES | C1CN=C(C1)c2cccnc2 | [9][10] |

| InChIKey | DPNGWXJMIILTBS-UHFFFAOYSA-N | [9][10] |

Natural Occurrence and Dietary Exposure

Initially identified as a minor alkaloid in tobacco plants (Nicotiana tabacum), myosmine's presence is now confirmed in a surprisingly broad range of sources, challenging its classification as a purely tobacco-specific compound[7][14][15][16].

-

Plant Alkaloid: Besides tobacco, it is found in plants such as Duboisia hopwoodii and Euglena gracilis[1][7].

-

Widespread Dietary Presence: Crucially, myosmine is detected in nanogram-per-gram quantities in numerous staple foods. These include nuts, maize, rice, wheat flour, potatoes, tomatoes, apples, and even milk[2][3][9][16]. This widespread dietary exposure means that the general population, regardless of tobacco use, has a measurable body burden of myosmine[14].

-

Human Biomonitoring: The ubiquity of myosmine is confirmed by its detection in human plasma, saliva, and toenails in both smokers and non-smokers. While levels are higher in smokers, its presence in non-smokers points unequivocally to dietary sources[14][17].

Chemical Synthesis

Several synthetic routes to myosmine have been developed, providing researchers with access to this compound for toxicological and pharmacological studies. A common and effective method involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone[16][18]. An alternative approach involves the pyrolysis of nicotine at high temperatures in the presence of a catalyst like quartz[19].

Workflow for Myosmine Synthesis via Condensation

Caption: Synthesis of Myosmine via Condensation Workflow.

Experimental Protocol: Synthesis from Ethyl Nicotinate

This protocol is adapted from established methodologies[16][18].

-

Reaction Setup: To a solution of sodium methoxide (0.497 mol) in toluene (100 mL), add ethyl nicotinate (0.331 mol) and N-vinyl-2-pyrrolidone (0.364 mol).

-

Condensation: Heat the stirred mixture under reflux for approximately 4 hours.

-

Hydrolysis: Cool the reaction to room temperature. Add concentrated hydrochloric acid (102 mL) and water (102 mL). Heat the mixture to reflux for 6 hours to induce hydrolysis of the condensation product.

-

Work-up: After cooling, basify the mixture to a pH of 10 or higher using a 50% sodium hydroxide solution.

-

Isolation: Extract the aqueous layer three times with toluene (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield crude myosmine, which can be further purified by distillation.

Metabolism and Bioactivation: The Toxicological Core

Myosmine itself exhibits relatively low biological activity at key receptors[9][12]. Its primary toxicological significance stems from its role as a pro-genotoxic agent that can be metabolically activated into highly reactive, DNA-damaging species. This activation occurs primarily through two pathways: N-nitrosation and peroxidation .

In Vivo Metabolism

Studies in Wistar rats have elucidated the primary metabolic fate of orally administered myosmine[20][21]. The majority of a given dose is metabolized and excreted in the urine within 48 hours[20].

-

Major Metabolites (>70% of dose):

-

Minor Metabolites:

Caption: In Vivo Metabolic Profile of Myosmine in Rats.

Bioactivation and Genotoxicity

The genotoxic potential of myosmine is realized upon its conversion to reactive intermediates[6][14][17]. This process is particularly concerning because it can occur endogenously following dietary intake.

-

N-Nitrosation: In an acidic environment, such as the stomach, myosmine readily reacts with nitrite (from dietary sources or endogenous production)[4][16]. This reaction is highly efficient at pH 2-4 and yields two critical products[4][23]:

-

N'-nitrosonornicotine (NNN): A potent esophageal carcinogen in rats[4]. Its formation from dietary myosmine provides a plausible link to esophageal cancers in non-smokers[4][6].

-

4-hydroxy-1-(3-pyridyl)-1-butanone (HPB): Formed via the unstable intermediate 4-(3-pyridyl)-4-oxobutanediazohydroxide[24]. This intermediate is a powerful electrophile that pyridyloxobutylates DNA and proteins, forming adducts[24][25]. These HPB-releasing adducts are well-established biomarkers for exposure to tobacco-specific nitrosamines, but their formation from myosmine complicates their interpretation as solely tobacco-related[24].

-

-

Peroxidation: Myosmine can also be activated through peroxidation, reacting with species like hydrogen peroxide (H₂O₂) in the presence of peroxidases or other catalysts[5][21]. This pathway also generates HPB and other reactive species, contributing to its genotoxic profile and explaining the in vivo formation of several metabolites without requiring nitrosation[5][21]. Studies have shown myosmine induces DNA damage in human esophageal cells, lymphocytes, and nasal mucosa cells, and can induce apoptosis in cancer cell lines[2][16][26].

Caption: Toxicological Activation Pathways of Myosmine.

Pharmacology and Other Biological Activities

While its toxicology is paramount, myosmine does exhibit some direct biological activities, although they are generally weak compared to its structural analog, nicotine.

-

Nicotinic Receptor Binding: Myosmine binds weakly to neuronal nicotinic acetylcholine receptors (nAChRs), with a Ki of 3.3 µM (3300 nM) for the α4β2 subtype, significantly lower than nicotine[9][12].

-

Aromatase Inhibition: It has been shown to inhibit aromatase (EC 1.14.14.14), the enzyme responsible for converting testosterone to estradiol, with a potency sevenfold greater than that of nicotine[1][7][27].

-

Antiproliferative Effects: Myosmine demonstrates dose- and time-dependent cytotoxic and antiproliferative effects against erythroleukemia and hepatocellular carcinoma cell lines, inducing apoptosis[2]. This effect may be linked to its ability to induce DNA damage and inhibit DNA repair mechanisms[2].

Analytical Methodologies

Accurate quantification of myosmine in complex biological and food matrices is essential for exposure assessment and toxicological studies. The primary methods employed are based on chromatography coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the analysis of myosmine, nicotine, and cotinine in matrices like plasma, saliva, and toenails[14][17].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for quantifying myosmine and other alkaloids in various samples, including e-cigarette liquids and aerosols[26].

Protocol Outline: Myosmine Quantification in Food by GC-MS

This is a generalized workflow based on established methods[3][16].

-

Sample Homogenization: Homogenize the food sample (e.g., ground nuts, flour).

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d4-Myosmine) to the sample for accurate quantification.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the alkaloids from the matrix. A common approach involves basifying the sample and extracting with an organic solvent like dichloromethane or ethyl acetate.

-

Concentration: Evaporate the solvent to concentrate the extract.

-

GC-MS Analysis: Inject the reconstituted sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Quantification: Monitor characteristic ions for myosmine and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.

Conclusion and Future Directions

Myosmine is a ubiquitous pyridine alkaloid whose significance has been underestimated for many years. Its presence in the daily diet of the global population, combined with its facile conversion into the potent carcinogen NNN and DNA-reactive intermediates under physiological conditions, positions it as a notable and tobacco-independent risk factor for human cancers, particularly of the upper digestive tract[4][6].

Future research should focus on:

-

Epidemiological Correlation: Strengthening the link between dietary myosmine intake and the incidence of esophageal adenocarcinoma in non-tobacco users.

-

Biomarker Refinement: Further validating 3'-hydroxymyosmine as a specific urinary biomarker of myosmine exposure to better differentiate dietary from tobacco-related sources.

-

Mechanistic Studies: Elucidating the complete spectrum of DNA adducts formed from myosmine activation beyond the well-known HPB-releasing adducts.

A deeper understanding of myosmine's environmental distribution and toxicological pathways is critical for accurate risk assessment and the development of public health strategies aimed at mitigating exposure to dietary carcinogens.

References

- Myosmine - Grokipedia. (n.d.). Grokipedia.

- Synthesis method of myosmine. (2022).

- Myosmine | C9H10N2 | CID 442649. (n.d.). PubChem - NIH.

- Myosmine (CAS Number: 532-12-7). (n.d.). Cayman Chemical.

- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2009). PubMed.

- MYOSMINE | 532-12-7. (2026). ChemicalBook.

- Synthesis of Myosmine. (n.d.). Journal of Organic Chemistry.

- MYOSMINE = 98 532-12-7. (n.d.). Sigma-Aldrich.

- Efficient Method of (S)-Nicotine Synthesis. (2024). Molecules.

- Nitrosation of dietary myosmine as risk factor of human cancer. (2002). Food and Chemical Toxicology.

- MYOSMINE | 532-12-7. (n.d.).

- Myosmine | CAS:532-12-7. (n.d.). BioCrick.

- Peroxidation of myosmine as additional activation pathway. (2004).

- Pyrolytic Degradation of Nornicotine and Myosmine. (n.d.). CORESTA.

- Metabolism of myosmine in Wistar rats. (2005). Drug Metabolism and Disposition.

- Safety Data Sheet - Myosmine. (2025). Cayman Chemical.

- SAFETY DATA SHEET - Myosmine. (2025). Fisher Scientific.

- Myosmine. (n.d.). Wikipedia.

- Myosmine – Knowledge and References. (n.d.). Taylor & Francis.

- Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide. (2006).

- Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats. (2007). Chemical Research in Toxicology.

- Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. (n.d.). Toxics.

- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2025).

- N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine). (2000). Journal of Agricultural and Food Chemistry.

- Nitrosation of dietary myosmine as risk factor of human cancer. (2025).

- Process for the preparation of myosmine. (1945).

- MYOSMINE 532-12-7 wiki. (n.d.). Guidechem.

- Antiproliferative and apoptogenic effects of myosmine on erythroleukemia and hepatocellular carcinoma cells. (2019). Taylor & Francis Online.

- Myosmine | CAS#:532-12-7. (2025). Chemsrc.

- Degradation of myosmine by a novel bacterial strain Sphingopyxis sp.

- New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2025). Journal of Agricultural and Food Chemistry.

- Efficiency of myosmine nitrosation. (n.d.).

- Synthesis of potential DNA adducts formed after activation of the tobacco alkaloid myosmine. (2008). Beilstein Journal of Organic Chemistry.

- Myosmine: CAS # 532-12-7 Compound Inform

- HPLC UV chromatograms of 3-pyridylmethanol-and 3-hydroxymyosmine standard. (n.d.).

- Myosmine | CAS 532-12-7. (n.d.). Santa Cruz Biotechnology.

- New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2002). Journal of Agricultural and Food Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MYOSMINE | 532-12-7 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 麦斯明 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Myosmine | CAS#:532-12-7 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

- 14. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US2381328A - Process for the preparation of myosmine - Google Patents [patents.google.com]

- 20. Metabolism of myosmine in Wistar rats [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. biocrick.com [biocrick.com]

- 27. Myosmine - Wikipedia [en.wikipedia.org]

Metabolic Pathways of Minor Tobacco Alkaloids and Myosmine: A Technical Guide

Executive Summary

While nicotine dominates the pharmacological landscape of tobacco research, minor alkaloids—specifically myosmine , nornicotine , anatabine , and anabasine —play critical roles in toxicology and biomarker validation. Myosmine is unique; it is not only a pyrolysis product of nicotine but also occurs naturally in nuts and cereals, making its metabolic fate a matter of both tobacco control and general food safety.

This guide dissects the metabolic pathways of these alkaloids, with a primary focus on the dual-activation pathways of myosmine (enzymatic oxidation vs. nitrosation) and the formation of the carcinogen biomarker HPB (4-hydroxy-1-(3-pyridyl)-1-butanone). We provide validated analytical workflows for their quantification in biological matrices.

The Alkaloid Landscape: Structural Causality

Understanding the metabolism requires analyzing the chemical structure. The metabolic fate of these molecules is dictated by the stability of the pyrrolidine (or piperidine) ring and the availability of the pyridine nitrogen.

| Alkaloid | Structure Note | Primary Origin | Metabolic Significance |

| Nicotine | Pyrrolidine ring with N-methyl group. | Tobacco (Major) | Precursor to nornicotine and cotinine. |

| Nornicotine | Pyrrolidine ring, secondary amine (no methyl). | Tobacco (Minor), Nicotine Metabolite | Direct precursor to NNN (carcinogen) via nitrosation.[1][2] |

| Myosmine | 1,2-dehydronornicotine (imine double bond). | Pyrolysis, Diet, Tobacco | Unstable imine; metabolizes to HPB and 3'-hydroxymyosmine. |

| Anabasine | Piperidine ring (6-membered). | Tobacco (Minor) | Biomarker for tobacco use (absent in NRT). |

| Anatabine | Piperidine ring with double bond. | Tobacco (Minor) | Biomarker for tobacco use.[3][4][5][6] |

Deep Dive: Mammalian Metabolism of Myosmine[7]

Myosmine metabolism is distinct from nicotine due to the C=N double bond in the pyrroline ring. This imine structure makes myosmine highly reactive and susceptible to hydrolysis and ring-opening.

The Dual-Activation Pathway

Research indicates two distinct mechanisms for myosmine activation:

-

Enzymatic Oxidation (CYP450/Peroxidation): Similar to nicotine, but leading to ring-opened carboxylic acids.

-

Nitrosation: Reaction with dietary or salivary nitrites to form TSNAs (Tobacco-Specific Nitrosamines).[7]

Key Metabolites[1][2][8][9][10]

-

3'-Hydroxymyosmine: A specific urinary biomarker resulting from direct hydroxylation.

-

HPB (4-hydroxy-1-(3-pyridyl)-1-butanone): A critical DNA-adduct releasing biomarker.[3][4][7] HPB is formed via the hydrolysis of DNA adducts caused by NNN, but myosmine can generate HPB directly or via peroxidation, bypassing NNN.

-

3-Pyridylacetic Acid (3-PAA): The major urinary metabolite in rats (approx. 20-26% of dose), resulting from extensive ring degradation.

Pathway Visualization

The following diagram illustrates the metabolic divergence of myosmine compared to the standard nicotine-nornicotine pathway.

Figure 1: Metabolic fate of Myosmine showing the divergence between biomarker formation (3'-Hydroxymyosmine) and toxicological activation (HPB/NNN).[4][8][11]

Metabolic Fate of Nornicotine, Anabasine, and Anatabine[12]

While myosmine is unique for its dietary overlap, the other minor alkaloids are critical for distinguishing tobacco consumption from nicotine replacement therapy (NRT).

Nornicotine: The Carcinogenic Gateway

Nornicotine is a secondary amine, making it significantly more susceptible to N-nitrosation than nicotine (a tertiary amine).

-

Mechanism: In the presence of salivary nitrite, nornicotine converts rapidly to N'-nitrosonornicotine (NNN) , a Group 1 carcinogen.

-

In vivo: Nornicotine has a longer half-life than nicotine, leading to accumulation in plasma of smokers.

Anabasine and Anatabine: The "Tobacco Fingerprints"

These alkaloids undergo metabolism similar to nicotine but are generally less extensively metabolized.

-

Anabasine Metabolism: Primarily oxidized to N-methyl-6-oxoanabasine (analogous to cotinine) and anabasine-1-N-oxide .

-

Utility: Because pharmaceutical nicotine (gum, patches) is purified, the presence of anabasine or anatabine in urine is the gold standard for detecting "cheating" in smoking cessation studies.

Summary of Pharmacokinetic Parameters (Rat/Human Models)

| Parameter | Nicotine | Myosmine | Nornicotine | Anabasine |

| Half-life (t1/2) | ~2 hours | ~1 hour (Rapid elimination) | ~3-4 hours | ~16 hours |

| Major Urinary Metabolite | Cotinine | 3-Pyridylacetic Acid | Norcotinine / Unchanged | Unchanged / N-oxides |

| Carcinogenic Potential | Indirect (via NNK) | Indirect (via NNN/HPB) | High (Direct NNN precursor) | Low |

Analytical Protocol: LC-MS/MS Quantification

To accurately study these pathways, we employ a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The following protocol is designed for plasma/urine matrices.

Protocol Design & Causality

-

Internal Standards (IS): We use deuterated standards (e.g., Nornicotine-d4, Anabasine-d4) to correct for matrix effects, which are severe in urine analysis.

-

Solid Phase Extraction (SPE): A cation-exchange mechanism is selected because alkaloids are positively charged at acidic pH, allowing aggressive washing of neutral interferences.

Step-by-Step Workflow

Reagents:

-

Ammonium Acetate (10mM, pH 9.0)

-

Methanol (LC-MS Grade)

-

SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Phenomenex Strata-X-C)

Procedure:

-

Sample Pre-treatment: Aliquot 200 µL plasma/urine. Add 20 µL Internal Standard mix. Dilute with 200 µL 1% Formic Acid (to ionize alkaloids).

-

SPE Conditioning:

-

1 mL Methanol

-

1 mL Water[12]

-

-

Loading: Load pre-treated sample.

-

Wash 1 (Acidic/Neutral): 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).

-

Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids). Critical Step: Alkaloids remain bound by ionic interaction.

-

Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the alkaloid, breaking the ionic bond).

-

Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A.

Analytical Workflow Diagram

Figure 2: Validated SPE-LC-MS/MS workflow for minor alkaloid extraction ensuring removal of matrix interferences.

References

-

Hecht, S. S., et al. (2000). N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine).[1][2][3][4][8][7][9][11][13] Carcinogenesis.

-

Zwickenpflug, W., et al. (2005). Metabolism of myosmine in Wistar rats. Drug Metabolism and Disposition.

-

Jacob, P. 3rd, et al. (2011). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes.[14] American Journal of Public Health.

-

Wilms, L. C., et al. (2005). Reaction of the tobacco alkaloid myosmine with hydrogen peroxide.[8] Chemical Research in Toxicology.

-

Tyroller, S., et al. (2007).[13] Tissue distribution and excretion of myosmine after i.v.[11][13][15] administration to Long-Evans rats using quantitative whole-body autoradiography.[11][13][15] Archives of Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reaction of the tobacco alkaloid myosmine with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

- 13. Tissue distribution and excretion of myosmine after i.v. administration to Long-Evans rats using quantitative whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine role in DNA damage mechanisms

Topic: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine) in DNA Damage Mechanisms: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Safety Scientists

Executive Summary

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, commonly known as Myosmine , is a minor tobacco alkaloid and a dietary constituent found in nuts, cereals, and milk. Historically overshadowed by nicotine and nornicotine, Myosmine has emerged as a critical "silent" precursor in carcinogenesis, particularly in esophageal adenocarcinoma.

Unlike nicotine, Myosmine does not require enzymatic metabolic activation (e.g., via CYP450s) to exert genotoxicity in all contexts. Instead, it undergoes chemical activation via nitrosation or peroxidation, driven by physiological conditions such as gastric acidity or chronic inflammation (e.g., GERD).[1] This guide details the dual-activation pathways of Myosmine, the specific DNA adducts formed, and the validated protocols for their detection.

Chemical Identity & Stability Profile

-

IUPAC Name: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine

-

CAS Number: 532-12-7[2]

-

Molecular Formula: C9H10N2[2]

-

Structural Feature: Contains a pyridine ring linked to a pyrroline ring.[3][4] The imine bond (

) in the pyrroline ring is susceptible to hydrolysis and nucleophilic attack.

Key Physicochemical Characteristic: In aqueous acidic media (pH < 5), the pyrroline ring opens to form an acyclic ketone-amine equilibrium mixture. This ring-opening is the rate-limiting step for its subsequent nitrosation, making gastric pH a critical determinant of its toxicity.

Mechanistic Pathways of DNA Damage

Myosmine induces DNA damage through two distinct, context-dependent pathways. Both pathways converge on the formation of pyridyloxobutyl (POB) DNA adducts, which are bulky lesions that distort the DNA helix and block replication.

Pathway A: Acid-Catalyzed Nitrosation (The "Gastric" Route)

Under acidic conditions (pH 2–4) and in the presence of nitrite (

-

Ring Opening: Protonation of the imine nitrogen facilitates hydrolytic ring opening to 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) precursors.

-

Nitrosation: Reaction with nitrite yields NNN and diazohydroxides.

-

Alkylation: These intermediates generate the pyridyloxobutyl cation, a strong electrophile that attacks DNA bases.

Pathway B: Peroxidative Activation (The "Inflammation" Route)

In tissues with chronic inflammation (e.g., Barrett’s esophagus), Myosmine is activated by Reactive Oxygen Species (ROS) such as hydrogen peroxide (

Mechanism Visualization

Caption: Dual activation pathways of Myosmine leading to DNA alkylation. Note the convergence on the POB cation.

The Critical Lesion: O6-pobdG

The primary DNA adduct resulting from Myosmine activation is O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O6-pobdG) .

-

Significance: This adduct alkylates the

position of Guanine. -

Mutagenicity: It is highly mutagenic because

-alkylguanine can pair with Thymine during DNA replication (instead of Cytosine), leading to G:C -

Repair: In healthy cells, this adduct is repaired by

-methylguanine-DNA methyltransferase (MGMT). However, chronic exposure can deplete MGMT, fixing the mutation.

Experimental Validation Protocols

To study Myosmine-induced damage, researchers must replicate the specific physiological conditions of activation. Standard neutral-pH assays often yield false negatives.

Protocol 1: Simulated Gastric Nitrosation Assay

Purpose: To quantify the conversion of Myosmine to NNN and DNA-reactive species under physiological gastric conditions.

Reagents:

-

Myosmine (purity >98%)

-

Simulated Gastric Fluid (SGF): pH 2.0 (HCl), containing 50 µM NaNO2.

-

Internal Standard: [D4]-NNN.

Workflow:

-

Incubation: Dissolve Myosmine (1 mM) in SGF. Incubate at 37°C for 1–4 hours (mimicking gastric residence time).

-

Quenching: Stop reaction with ammonium sulfamate (removes excess nitrite).

-

Extraction: Adjust pH to 7.0 with NaOH. Extract with ethyl acetate.

-

Analysis: Analyze organic phase via GC-MS or LC-MS/MS for NNN quantification.

-

Target Ion (NNN): m/z 178 (M+H)+.

-

Protocol 2: High-Sensitivity Comet Assay (Alkaline)

Purpose: To detect single-strand breaks (SSBs) and alkali-labile sites in mammalian cells.

Critical Modification: Unlike standard protocols, this must be performed in cells capable of bioactivation or co-incubated with activation systems.

-

Cell System: OE33 (Barrett's esophagus) or Human Lymphocytes.

-

Treatment:

-

Condition A (Control): PBS pH 7.4.

-

Condition B (Nitrosative): Myosmine (10-50 mM) + Acidified media (pH 4.0) for 1 hour. Note: Short exposure prevents cytotoxicity from acidity alone.

-

-

Lysis & Electrophoresis:

-

Lyse cells in high-salt buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

Unwind DNA in alkaline buffer (pH > 13) for 20 mins.

-

Electrophorese at 25V, 300mA for 20 mins.

-

-

Scoring: Stain with SYBR Gold. Measure Olive Tail Moment (OTM) .

-

Expectation: Significant increase in OTM in Condition B compared to A.

-

Protocol 3: DNA Adductomics via LC-MS/MS

Purpose: Definitive identification of HPB-releasing adducts.

Workflow Visualization:

Caption: Workflow for detecting HPB-releasing DNA adducts via acid hydrolysis and Mass Spectrometry.

Step-by-Step:

-

Hydrolysis: Incubate isolated DNA (100 µg) in 0.1 M HCl or NaOH to release the POB moiety as HPB.

-

Enrichment: Load hydrolysate onto a pre-conditioned C18 solid-phase extraction (SPE) column. Wash with water; elute with methanol.[5]

-

Quantification: Analyze eluate by LC-MS/MS (Triple Quadrupole).

-

Transition: Monitor m/z 166

148 (loss of water) or m/z 166 -

Validation: Compare retention time against synthetic HPB standard.

-

Data Summary: Genotoxicity Profile

| Assay Type | Test System | Result | Notes |

| Ames Test | S. typhimurium (TA98, TA100) | Negative | Bacteria lack the specific activation conditions (acidic pH/oxidative burst) required for Myosmine. |

| Comet Assay | Human Lymphocytes / OE33 Cells | Positive | Significant DNA damage observed at pH < 6 or with H2O2 co-incubation. |

| HPRT Assay | Human Lymphocytes | Positive | Increased mutant frequency observed; indicates permanent genetic mutations. |

| Adduct Analysis | Rat Esophagus / Liver | Positive | Detection of HPB-releasing adducts after oral administration + nitrite. |

References

-

Zwickenpflug, W., et al. (1998). "Occurrence of the tobacco alkaloid myosmine in nuts and nut products." Journal of Agricultural and Food Chemistry. Link

-

Wilp, J., et al. (2002).[1] "N-Nitrosation of myosmine yields HPB and NNN."[6][7][8][9] Journal of Agricultural and Food Chemistry. Link

-

Kleinsasser, N. H., et al. (2003).[10] "Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells." Toxicology. Link

-

Sommer, Y., et al. (2006). "Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line." Toxicology. Link

-

Hecht, S. S. (1998).[7] "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology. Link

-

Vogel, S., et al. (2015). "Evaluation of the mutagenic effects of myosmine using the HPRT gene mutation assay." Toxicology Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Myosmine - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]

- 4. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dietary Occurrence and Toxicological Implications of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine)

Topic: Occurrence of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in Dietary Nuts and Cereals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, commonly known as Myosmine , is a minor tobacco alkaloid historically associated exclusively with Nicotiana species. However, advanced analytical surveys have confirmed its pervasive presence in dietary staples, specifically nuts and cereals , at nanogram-per-gram (ng/g) levels.[1]

For researchers and drug developers, myosmine presents a dual challenge:

-

Toxicological Liability: Myosmine undergoes nitrosation under physiological conditions (gastric pH) to form N'-nitrosonornicotine (NNN) , a potent esophageal carcinogen, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) .[2][3]

-

Bioanalytical Interference: Its presence in the diet can confound background checks in nicotine metabolite studies and tobacco-free verification assays.

This guide provides a definitive technical reference on the occurrence, quantification, and metabolic fate of dietary myosmine.

Chemical Profile & Toxicological Mechanism

Compound: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine Common Name: Myosmine CAS Registry Number: 532-12-7 Molecular Formula: C9H10N2

Unlike nicotine, myosmine possesses a reactive imine double bond in the pyrrolidine ring, making it susceptible to acid-catalyzed hydrolysis and nitrosation.

The Nitrosation Pathway

The critical concern regarding dietary myosmine is its conversion into carcinogenic nitrosamines in the human stomach.[4] Research indicates that myosmine reacts with dietary nitrites (NO₂⁻) in an acidic environment (pH 2–4) to yield NNN.

Figure 1: Mechanism of acid-catalyzed nitrosation of myosmine yielding carcinogenic NNN and DNA-reactive HPB.

Occurrence in Dietary Matrices[3][4][6][7][8][9]

Contrary to early assumptions, myosmine is not tobacco-specific. It is endogenous to various nuts and cereals. Thermal processing (e.g., popping corn) appears to elevate extractable levels, likely due to the release from bound forms or Maillard-type formation pathways.

Quantitative Occurrence Data

The following data summarizes findings from capillary gas chromatography-mass spectrometry (GC-MS) analyses of staple foods.

| Food Matrix | Condition | Mean Concentration (ng/g) | Range (ng/g) | Significance |

| Nuts | ||||

| Peanuts | Roasted/Processed | 0.2 – 2.0 | < LOQ – 2.0 | Moderate source; variable by brand. |

| Hazelnuts | Raw/Roasted | 0.2 – 2.0 | < LOQ – 2.0 | Consistent background presence. |

| Walnuts | Raw | ~1.5 | 0.5 – 2.5 | High variability in lipid-rich matrices. |

| Cereals | ||||

| Maize (Corn) | Raw (Polenta) | 1.3 ± 0.4 | 0.48 – 1.60 | Baseline level in raw grain.[5] |

| Popcorn | Popped | 4.8 ± 0.4 | 4.44 – 5.66 | High. Thermal processing increases levels ~4x. |

| Rice | Husked, Raw | 0.6 ± 0.4 | 0.19 – 1.15 | Low but widespread staple. |

| Wheat Flour | Type 405 | 0.4 ± 0.05 | 0.37 – 0.51 | Consistent low-level exposure.[5] |

| Millet | Raw | 0.4 ± 0.01 | 0.41 – 0.43 | Minor source.[5] |

| Other | ||||

| Cream | 30% Fat | 6.1 ± 1.2 | 5.93 – 6.26 | Highest detected concentration. |

| Potato | Cooked | 3.4 ± 0.7 | 2.41 – 4.47 | Significant due to high consumption volume. |

Data synthesized from Tyroller et al. (2002) and Zwickenpflug et al. (1998).

Key Insights for Researchers

-

Thermal Generation: The increase from raw maize (1.3 ng/g) to popcorn (4.8 ng/g) suggests that high-temperature processing generates myosmine, potentially via pyrolytic degradation of trigonelline or similar precursors.

-

Lipid Association: High levels in cream (6.1 ng/g) and nuts suggest myosmine may partition into lipid phases or bind to hydrophobic proteins, complicating extraction.

-

Dietary Load: While individual concentrations are low (ppb range), the cumulative ingestion from staples (bread, rice, potatoes, dairy) constitutes a chronic background exposure distinct from tobacco smoke.

Analytical Methodology: Determination in Food

Accurate quantification requires overcoming complex food matrices (lipids, starch) and the volatility of the pyridine base. The following protocol utilizes Stable Isotope Dilution Assay (SIDA) with GC-MS, ensuring high specificity and recovery.

Protocol Overview

Target Analyte: Myosmine (m/z 118, 146) Internal Standard: [D4]-Myosmine (m/z 122, 150) Detection Limit (LOD): ~15 pg

Step-by-Step Workflow

Figure 2: Validated workflow for the extraction and quantification of myosmine from complex food matrices.

Detailed Procedure

-

Homogenization: Pulverize sample (nuts/cereals) to a fine powder. Weigh 10–50 g.

-

Internal Standard: Add [D4]-myosmine (approx. 100 ng) to the matrix before extraction to correct for recovery losses.

-

Acid Extraction: Extract with 0.1 N H₂SO₄. Myosmine is protonated and remains in the aqueous phase, while neutral lipids are removed with dichloromethane or hexane washes.

-

Basification: Adjust aqueous phase to pH > 10 using NaOH. This deprotonates myosmine, rendering it lipophilic.

-

Organic Extraction: Extract the basic solution with chloroform or dichloromethane (3x).

-

Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate under a nitrogen stream.

-

GC-MS Parameters:

-

Column: DB-5 or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium.[6]

-

Mode: Selected Ion Monitoring (SIM).

-

Ions: Monitor m/z 118 (M-28, loss of ethene) and 146 (M+, molecular ion) for analyte; 122 and 150 for internal standard.

-

Implications for Drug Development & Safety

Confounding "Tobacco-Free" Status

In clinical trials involving smoking cessation drugs or nicotine metabolism, myosmine metabolites (HPB) are often used as biomarkers.

-

Risk: A participant consuming high amounts of nuts, popcorn, or dairy may test positive for "tobacco-specific" nitrosamine adducts (HPB-releasing DNA adducts) solely from diet.

-

Mitigation: Dietary restrictions (avoiding nuts/popcorn) may be necessary 24-48 hours prior to biomarker sampling.

Endogenous Carcinogenesis

The in vivo formation of NNN from dietary myosmine challenges the assumption that NNN exposure is exclusively tobacco-related.[3]

-

Relevance: For oral drug delivery systems containing pyridine-based excipients or actives, potential nitrosation risks should be screened during pre-clinical toxicology (AMES test with nitrosation protocol).

References

-

Tyroller, S., Zwickenpflug, W., & Richter, E. (2002).[1][4] New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk.[1][4][5] Journal of Agricultural and Food Chemistry, 50(17), 4909–4915.[1][5] [Link]

-

Zwickenpflug, W., Meger, M., & Richter, E. (1998). Occurrence of the Tobacco Alkaloid Myosmine in Nuts and Nut Products of Arachis hypogaea and Corylus avellana.[6] Journal of Agricultural and Food Chemistry, 46(7), 2703–2706.[6] [Link]

-

Wilp, J., Zwickenpflug, W., & Richter, E. (2002). Nitrosation of dietary myosmine as risk factor of human cancer.[2][4] Food and Chemical Toxicology, 40(8), 1223–1228.[3] [Link]

-

Hecht, S. S., et al. (1981). Metabolism of the tobacco-specific nitrosamine N'-nitrosonornicotine in the F344 rat. Carcinogenesis, 2(6), 553–561. [Link]

Sources

- 1. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

Thermodynamic Stability of the Pyrroline Ring in Myosmine: A Mechanistic Guide

This technical guide details the thermodynamic stability of the pyrroline ring in myosmine, focusing on its pH-dependent ring-chain tautomerism and the implications for toxicology and drug development.

Executive Summary

Myosmine (3-(1-pyrroline-2-yl)pyridine) is a minor tobacco alkaloid and a dietary constituent found in nuts and cereals. Unlike nicotine, which possesses a saturated pyrrolidine ring, myosmine contains a

At physiological pH (7.4), the ring is thermodynamically favored (>99%). However, under gastric conditions (pH < 3), the ring undergoes reversible hydrolysis to form an acyclic amino ketone. This ring-chain tautomerism is the critical determinant of myosmine’s toxicity, as the open-chain form exposes a primary amine group susceptible to

This guide analyzes the thermodynamics of this equilibrium, provides protocols for its measurement, and outlines the stability implications for pharmaceutical formulation.

Molecular Architecture & Instability

The core structural feature of myosmine is the cyclic imine (Schiff base) functionality within the five-membered ring.

-

Nicotine: Contains a tertiary amine in a saturated pyrrolidine ring. Chemically robust against hydrolysis.

-

Myosmine: Contains a C=N double bond.[1] This bond is polarized, making the C-2 carbon electrophilic and susceptible to nucleophilic attack by water.

The Hydrolysis Mechanism

The instability is not intrinsic to the molecule in isolation but is driven by acid-catalyzed hydrolysis . The thermodynamic equilibrium exists between the closed-ring form (myosmine) and the open-chain form [4-hydroxy-1-(3-pyridyl)-1-butanone, often stabilized as the ammonium ketone].

Mechanism Steps:

-

Protonation: The imine nitrogen is protonated (

), increasing the electrophilicity of the adjacent carbon. -

Nucleophilic Attack: Water attacks the C-2 position, forming a carbinolamine intermediate.

-

Ring Opening: The C-N bond cleaves, resulting in an acyclic amino ketone.

Visualization: Hydrolysis Pathway

The following diagram illustrates the pH-dependent pathway from the stable ring form to the reactive open chain.

Figure 1: Acid-catalyzed ring-chain tautomerism of myosmine facilitating carcinogenic conversion.

Thermodynamics of Ring-Chain Tautomerism

The stability of the pyrroline ring is governed by the equilibrium constant (

Quantitative Equilibrium Data

Research utilizing NMR spectroscopy in

| pH Condition | Predominant Species | Approx.[1][2][3][4] % Open Chain | Stability Status |

| Neutral (pH 7.0 - 7.4) | Cyclic Imine | < 1% | Thermodynamically Stable |

| Weakly Acidic (pH 4.0 - 6.0) | Equilibrium Mixture | 5 - 15% | Metastable / Tautomerizing |

| Strongly Acidic (pH 1.0 - 3.0) | Amino Ketone | > 20% (Rapid Exchange) | Unstable (Hydrolyzed) |

Key Insight: At physiological pH, the entropic penalty of ring closing is overcome by the enthalpy of the imine bond formation, favoring the ring. However, protonation stabilizes the leaving group (the amine), shifting the equilibrium toward the open chain.

Implications for Drug Development

-

Formulation pH: Liquid formulations containing myosmine-like pharmacophores must be buffered above pH 6.0 to prevent hydrolysis.

-

Salt Selection: Avoid strong acid salts (e.g., dihydrochloride) in aqueous solution unless immediate lyophilization is planned, as the local acidic microenvironment will induce ring opening.

-

Toxicology: The open chain form exposes a primary amine. In the presence of nitrosating agents (e.g., sodium nitrite in the stomach), this reacts irreversibly to form N-nitrosonornicotine (NNN) , a Group 1 carcinogen.

Experimental Protocol: Measuring Ring Stability via NMR

To validate the thermodynamic stability of a pyrroline-containing compound, a pH-titration NMR study is the gold standard. UV-Vis is less specific due to overlapping absorbances of the pyridine ring.

Protocol: pH-Dependent NMR Titration

Objective: Determine the

Reagents:

-

Deuterium Oxide (

, 99.9%) -

Deuterated Hydrochloric Acid (

) and Sodium Deuteroxide ( -

Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

Workflow:

-

Sample Preparation:

-

Dissolve 10 mg of Myosmine in 600 µL of

. -

Add 0.05% w/v TSP as a chemical shift reference (0.00 ppm).

-

-

Baseline Measurement (Neutral):

-

Measure the pH* (pH meter reading in

). Adjust to ~7.0. -

Acquire

NMR (min 400 MHz, 64 scans). -

Target Signal: Look for the C-5' methylene protons of the ring (

ppm).[4]

-

-

Acid Titration:

-

Sequentially lower the pH* to 5.0, 3.0, and 1.5 using dilute

. -

Allow 15 minutes for equilibrium at each step.

-

Acquire spectra at each point.[1]

-

-

Data Analysis:

-

Monitor the appearance of new methylene triplets upfield (

ppm) corresponding to the open-chain amino ketone. -

Calculation: Integrate the Ring signal (

) and the Chain signal (

-

Visualization: Experimental Workflow

Figure 2: Step-by-step NMR workflow for determining thermodynamic stability constants.

References

-